Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at positions 2, 3, and 2. The 4-phenyl group contributes steric bulk and aromatic interactions. This compound is part of a broader class of sulfamoyl-functionalized thiophenes, which are studied for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-2-25-19(22)17-18(16(12-26-17)13-6-4-3-5-7-13)27(23,24)21-15-10-8-14(20)9-11-15/h3-12,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWLRDGSPFZRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Sulfamoylation: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfamoyl group or to modify the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical distinctions between the target compound and its analogs:
Key Research Findings
Benzothiophene cores (e.g., CAS 932520-41-7) exhibit greater planarity than thiophene, favoring interactions with aromatic residues in proteins .
Solubility and Lipophilicity :
- The benzodioxinyl substituent in G225-0289 improves aqueous solubility compared to the target compound’s 4-fluorophenyl group, which prioritizes membrane permeability .
- The methyl group in CAS 932520-41-7 increases lipophilicity but may reduce metabolic clearance relative to fluorine .
Synthetic and Crystallographic Considerations :
- SHELX programs () are widely used for crystallographic refinement of such compounds, enabling precise structural comparisons .
Biological Activity
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 498.6 g/mol
- CAS Number : 1105226-47-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways related to cancer and diabetes .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Studies
- Anticancer Study : A study involving the treatment of human lung adenocarcinoma cells with this compound revealed a significant reduction in cell viability (IC50 = 12 µM). The compound was observed to induce G1 phase arrest and promote apoptosis through mitochondrial pathways .
- Antimicrobial Study : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
